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Compound of Interest

Compound Name: Disperse Yellow 86

Cat. No.: B076884 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Disperse Yellow 86 is a disperse dye belonging to the nitrodiphenylamine class of

compounds. Its chemical formula is C₁₆H₁₉N₃O₅S, and its IUPAC name is 4-(4-ethoxyanilino)-

N,N-dimethyl-3-nitrobenzenesulfonamide. The unique structural features of this dye, including

the nitro group, sulfonamide moiety, and the substituted diphenylamine backbone, give rise to

its characteristic yellow color and its properties as a disperse dye used in the textile industry.

This technical guide provides a summary of the expected spectroscopic data (UV-Vis, NMR,

and IR) for Disperse Yellow 86, based on the analysis of structurally similar compounds, due

to the limited availability of specific experimental data for this particular dye in publicly

accessible literature. Detailed, generalized experimental protocols for obtaining such spectra

are also provided.

Chemical Structure:

IUPAC Name: 4-(4-ethoxyanilino)-N,N-dimethyl-3-nitrobenzenesulfonamide

CAS Number: 12223-97-1

Molecular Formula: C₁₆H₁₉N₃O₅S

Molecular Weight: 365.41 g/mol
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Spectroscopic Data (Expected)
The following tables summarize the anticipated spectroscopic data for Disperse Yellow 86.

These predictions are based on the known spectral characteristics of analogous compounds

containing similar functional groups and structural motifs.

UV-Visible Spectroscopy
The UV-Vis spectrum of Disperse Yellow 86 is expected to exhibit absorption bands in the

visible region, which is responsible for its yellow color. The electronic transitions contributing to

these absorptions are likely π → π* and n → π* transitions within the conjugated system of the

molecule, influenced by the electron-withdrawing nitro group and the electron-donating amino

and ethoxy groups.

Parameter Expected Value Solvent

λmax ~400 - 450 nm
Dichloromethane or similar

organic solvent

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure of Disperse
Yellow 86. The expected chemical shifts are influenced by the electronic environment of each

nucleus.

¹H NMR Spectroscopy

Protons
Expected Chemical
Shift (δ, ppm)

Multiplicity Integration

-OCH₂CH₃ ~1.4 Triplet 3H

-N(CH₃)₂ ~2.7 Singlet 6H

-OCH₂CH₃ ~4.1 Quartet 2H

Aromatic Protons ~6.9 - 8.5 Multiplets/Doublets 7H

-NH- ~9.5 - 10.5 Singlet (broad) 1H
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¹³C NMR Spectroscopy

Carbon Atom Expected Chemical Shift (δ, ppm)

-OCH₂CH₃ ~15

-N(CH₃)₂ ~38

-OCH₂CH₃ ~64

Aromatic Carbons ~115 - 155

Carbon attached to Nitro group ~140 - 150

Carbon attached to Sulfonamide ~135 - 145

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the various

functional groups present in the Disperse Yellow 86 molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b076884?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

N-H Stretch (secondary amine) 3300 - 3500 Medium

C-H Stretch (aromatic) 3000 - 3100 Medium

C-H Stretch (aliphatic) 2850 - 3000 Medium

N=O Stretch (nitro group,

asymmetric)
1500 - 1550 Strong

N=O Stretch (nitro group,

symmetric)
1300 - 1370 Strong

S=O Stretch (sulfonamide,

asymmetric)
1300 - 1350 Strong

S=O Stretch (sulfonamide,

symmetric)
1150 - 1180 Strong

C-O Stretch (ether) 1200 - 1270 Strong

C-N Stretch 1250 - 1350 Medium

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

disperse dye such as Disperse Yellow 86.

UV-Visible Spectroscopy
Sample Preparation: A dilute solution of Disperse Yellow 86 is prepared by dissolving a

precisely weighed amount of the dye in a suitable spectroscopic grade solvent (e.g.,

dichloromethane, chloroform, or ethanol) to a final concentration in the micromolar range.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Measurement: The spectrophotometer is first blanked with the pure solvent. The UV-Vis

spectrum of the sample solution is then recorded over a wavelength range of approximately

200 to 800 nm.
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Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the

resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the Disperse Yellow 86 sample is dissolved

in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of

tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Measurement: Both ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a proton-decoupled

sequence is typically used to simplify the spectrum. Other experiments like DEPT, COSY,

HSQC, and HMBC can be performed to aid in the complete assignment of all proton and

carbon signals.

Data Analysis: The chemical shifts (δ) of the signals are reported in parts per million (ppm)

relative to the internal standard. The multiplicity (singlet, doublet, triplet, etc.) and integration

of the proton signals are also determined.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the powdered dye is placed directly onto the ATR crystal.

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry

potassium bromide and pressing the mixture into a thin disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Measurement: A background spectrum of the empty ATR crystal or the pure KBr pellet is first

recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.

Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are identified

and assigned to the corresponding functional group vibrations.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Disclaimer: The spectroscopic data presented in this guide for Disperse Yellow 86 are

expected values based on the analysis of structurally related compounds and general

principles of spectroscopy. Experimental values may vary depending on the specific conditions

of measurement, such as solvent, concentration, and instrumentation. For definitive

characterization, it is recommended to obtain experimental spectra of a purified sample of

Disperse Yellow 86.

To cite this document: BenchChem. [Spectroscopic Profile of Disperse Yellow 86: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076884#spectroscopic-data-uv-vis-nmr-ir-of-
disperse-yellow-86]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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